Chemical properties of N-Methyl-4-phenyl-4-piperidinamine
Chemical properties of N-Methyl-4-phenyl-4-piperidinamine
An In-Depth Technical Guide to the Chemical Properties of N-Methyl-4-phenyl-4-piperidinamine
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties of N-Methyl-4-phenyl-4-piperidinamine, a distinct molecule within the pharmacologically significant 4-phenylpiperidine class. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its molecular structure, synthesis, analytical characterization, reactivity, and stability. The 4-phenylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutics, including potent analgesics and central nervous system (CNS) agents.[1][2][3] N-Methyl-4-phenyl-4-piperidinamine, possessing a unique quaternary carbon at the 4-position bearing both a phenyl and a methylamino group, presents specific chemical characteristics that are critical for its potential use as a synthetic intermediate or a pharmacophore. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and discusses the compound's structural relationship to known neurotoxins and controlled substance precursors, underscoring the necessity of thorough chemical understanding for safe and effective research and development.
Introduction
The 4-Phenylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 4-phenylpiperidine motif is one of the most successful structural frameworks in drug discovery. Its rigid piperidine ring, combined with the lipophilic phenyl group, provides a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. Derivatives of this core structure have led to landmark drugs across various therapeutic areas. For instance, pethidine (meperidine) is a widely used opioid analgesic, while haloperidol is a cornerstone antipsychotic agent.[1] The precise orientation of substituents on the piperidine ring and the nature of the N-substituent are critical determinants of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.[4]
N-Methyl-4-phenyl-4-piperidinamine: A Specific Analog of Interest
N-Methyl-4-phenyl-4-piperidinamine (IUPAC Name: N-methyl-4-phenylpiperidin-4-amine) is a specific derivative that isolates two key functional groups—a phenyl ring and a secondary amine—at a single quaternary carbon center. This unique arrangement prevents epimerization at the C4 position and imparts distinct steric and electronic properties compared to other analogs. Understanding its fundamental chemical properties is paramount for several reasons:
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Synthetic Utility: It can serve as a key building block for more complex molecules, where the secondary amine provides a reactive handle for further elaboration.
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Structure-Activity Relationship (SAR) Studies: As a novel analog, its biological evaluation can provide crucial insights into the SAR of 4-phenylpiperidine-based ligands at various receptors.[5]
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Safety and Handling: Its structural similarity to the parkinsonism-inducing neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and precursors of synthetic opioids necessitates a thorough understanding of its stability and reactivity to ensure safe handling and to predict potential metabolic pathways.[6][7][8]
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of N-Methyl-4-phenyl-4-piperidinamine is foundational to any scientific investigation. Key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem[9] |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem[9] |
| Molecular Weight | 190.28 g/mol | PubChem[9] |
| CAS Number | 182621-56-3 | PubChem[9] |
| Canonical SMILES | CNCC1(CCNCC1)C2=CC=CC=C2 | PubChem[9] |
| InChIKey | UORMPYQLQRCWRN-UHFFFAOYSA-N | PubChem[9] |
Structural Features
The molecule's structure is defined by a central piperidine ring. The key feature is the C4 atom, which is a quaternary, non-chiral center bonded to a phenyl group, a methylamino group, and two methylene groups of the piperidine ring. The presence of two basic nitrogen atoms—a secondary amine on the piperidine ring (pKa ~10-11) and a secondary exocyclic amine (pKa ~9-10)—governs its acid-base chemistry.
Caption: 2D representation of N-Methyl-4-phenyl-4-piperidinamine.
Physicochemical Data Summary
A substance's behavior in biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed properties that are instrumental in predicting its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Significance & Implication |
| XLogP3 | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for selective receptor binding. |
| Topological Polar Surface Area | 27.2 Ų | Suggests good potential for blood-brain barrier penetration based on its small polar surface area. |
Data sourced from PubChem CID 9813005.[9]
Synthesis and Purification
The synthesis of N-Methyl-4-phenyl-4-piperidinamine requires a strategic approach to construct the key quaternary carbon center. A logical and efficient pathway commences from a commercially available precursor, N-Boc-4-piperidone, utilizing a Grignard reaction followed by a Ritter reaction and subsequent N-methylation and deprotection.
Synthetic Workflow
The chosen synthetic route is designed for high yield and scalability, with each step selected to produce intermediates that are readily purified. The use of a Boc protecting group is a critical choice, as it deactivates the piperidine nitrogen, preventing it from interfering with the Grignard reaction and allowing for selective modification of the exocyclic amine.
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- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP - Wikipedia [en.wikipedia.org]
- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methyl-4-phenyl-4-piperidinamine | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]
